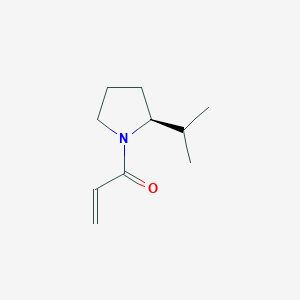
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI), also known as S-(-)-1-methyl-2-(1-pyrrolidinyl)-1-propanone, is a chiral compound that belongs to the class of pyrrolidines. It is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also form complexes with metal ions, which can further enhance its reactivity.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize and purify. However, its limited solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) in scientific research. One area of interest is its potential use as a catalyst in asymmetric reactions. Another area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation.
Méthodes De Synthèse
The synthesis of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) can be achieved through various methods. One of the most commonly used methods is the condensation reaction between pyrrolidine and acetone. The reaction is catalyzed by an acid catalyst, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been extensively used in scientific research, particularly in the field of organic chemistry. It is used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
123445-42-1 |
|---|---|
Nom du produit |
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-[(2S)-2-propan-2-ylpyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-4-10(12)11-7-5-6-9(11)8(2)3/h4,8-9H,1,5-7H2,2-3H3/t9-/m0/s1 |
Clé InChI |
YIPARVXCQGBNEZ-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H]1CCCN1C(=O)C=C |
SMILES |
CC(C)C1CCCN1C(=O)C=C |
SMILES canonique |
CC(C)C1CCCN1C(=O)C=C |
Synonymes |
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



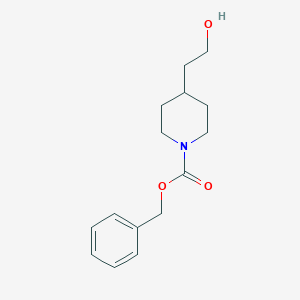
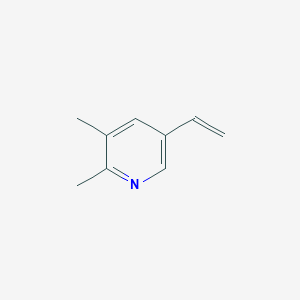
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
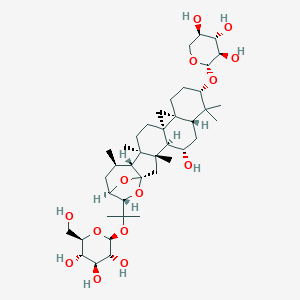
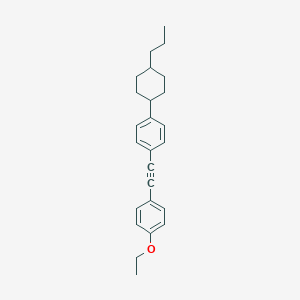
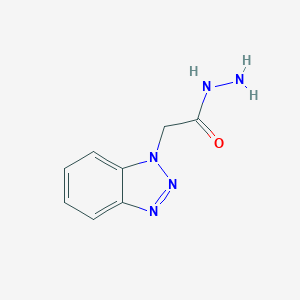
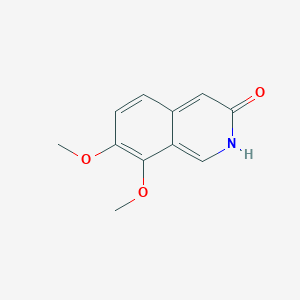
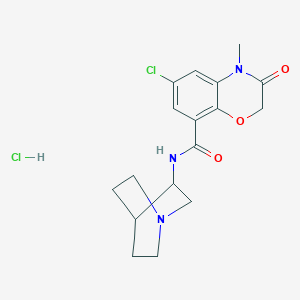
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
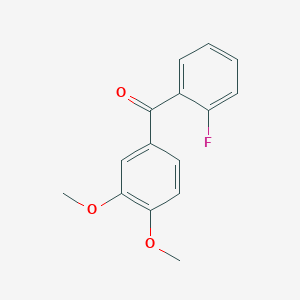
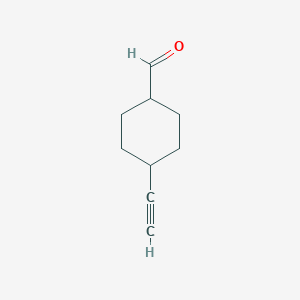
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
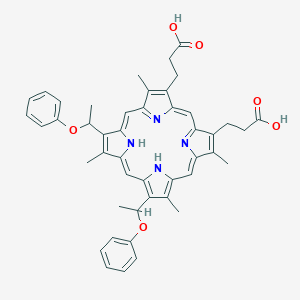
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)